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Compound of Interest

Compound Name: 7-bromoheptanoyl Chloride

Cat. No.: B8726248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
bromoheptanoyl chloride. Due to the limited availability of direct experimental spectra for 7-
bromoheptanoyl chloride in publicly accessible databases, this document presents a
combination of expected spectroscopic values, data from analogous compounds, and detailed
experimental protocols for its synthesis and characterization. This approach offers a robust
framework for researchers working with this and structurally related compounds.

Physicochemical Properties

Property Value Source

Molecular Formula C7H12BrCIO PubChem[1]
Molecular Weight 227.52 g/mol PubChem|[1]
IUPAC Name 7-bromoheptanoyl chloride PubChem[1]
Canonical SMILES c(cceBnccee(=0)cl PubChem[1]
InChl Key TVRBQPTSLQOKK- PubChem([1]
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Spectroscopic Data
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The following tables summarize the expected and comparative spectroscopic data for 7-
bromoheptanoyl chloride. Data from the analogous compounds, heptanoyl chloride and 6-
bromohexanoyl chloride, are included for comparative analysis.

3C NMR Spectroscopy
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Expected/Obser
Compound Carbon Atom ved Chemical Solvent Source
Shift (3, ppm)
7-
Expected
Bromoheptanoyl C=0 ~170-175 CDCls
. Value[2]
Chloride
CH2-C=0 ~45-50 CDCls Expected Value
CH2-CH2-C=0 ~25-30 CDCls Expected Value
CH2-CH2-CHz2-
~28-33 CDCls Expected Value
C=0
Expected
CH2-CH2Br ~30-35 CDCls
Value[2]
CH2-CH2-CH2Br ~32-37 CDCls Expected Value
Br-CH:z ~33-38 CDCls Expected Value
Spectral
Database for
Heptanoyl )
] C=0 173.8 CDClIs Organic
Chloride
Compounds
(SDBS)
CH2-C=0 46.8 CDCls SDBS
CH2-CH2-C=0 31.3 CDCls SDBS
CH2-CH2-CHa-
28.6 CDCls SDBS
C=0
CHs-CH:2 24.8 CDCls SDBS
CHs 22.4 CDCls SDBS
Terminal CHs 13.9 CDClIs SDBS
6-
Bromohexanoyl C=0 173.1 CDCls Sigma-Aldrich
Chloride
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CH2-C=0 46.4 CDClIs Sigma-Aldrich
CH2-CH2-C=0 32.2 CDCls Sigma-Aldrich
CH2-CH2Br 33.3 CDClIs Sigma-Aldrich
CH2-CH2-CH2Br 27.3 CDCls Sigma-Aldrich
Br-CH:z 24.0 CDCls Sigma-Aldrich

'H NMR Spectroscopy
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Expected/
Proton Observed Coupling
Compoun _ . o
d Environm Chemical Multiplicity ~ Constant Solvent Source
ent Shift (8, (J, Hz)
ppm)
7-
Bromohept Expected
CH2-C=0 ~2.9 t ~7.0 CDCls
anoyl Value
Chloride
CH2-CHz- Expected
~1.7 p ~7.0 CDCls
C=0 Value
Expected
CH2-CHz2Br  ~1.8-1.9 p ~7.0 CDCls
Value
Expected
Br-CH: ~3.4 t ~7.0 CDClIs
Value
Expected
Other CH2 ~1.3-1.5 m - CDCls
Value
Heptanoyl
) CH2-C=0 2.89 t 7.4 CDCls SDBS
Chloride
CH2-CHz-
1.70 p 7.4 CDCls SDBS
C=0
Other CH:2 1.32 m - CDClIs SDBS
CHs 0.90 t 6.8 CDCls SDBS
6-
Bromohexa Sigma-
CH2-C=0 291 t 7.3 CDCls _
noyl Aldrich
Chloride
CH2-CHz2- Sigma-
1.78 p 7.3 CDCls _
C=0 Aldrich
Sigma-
CH2-CH2Br  1.90 p 6.8 CDClIs )
Aldrich
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Sigma-
Br-CH:z 3.41 t 6.8 CDCls _
Aldrich
Sigma-
Other CH2 151 m - CDClIs
Aldrich
] Expected/Obser
Functional .
Compound ved Frequency Intensity Source
Group
(cm~)
7-
C=0 (Acyl
Bromoheptanoyl ) ~1800 Strong Expected Value
) Chloride)
Chloride
C-H (Aliphatic) ~2850-2960 Medium-Strong Expected Value
C-Cl ~650-850 Medium Expected Value
C-Br ~500-600 Medium Expected Value
Heptanoyl C=0 (Acyl
P ) Y ( Y 1803 Strong SDBS
Chloride Chloride)
C-H (Aliphatic) 2860-2960 Medium-Strong SDBS
6-
C=0 (Acyl ] ]
Bromohexanoyl ) 1805 Strong Sigma-Aldrich
) Chloride)
Chloride
C-H (Aliphatic) 2860-2960 Medium-Strong Sigma-Aldrich
C-Br 560, 645 Medium Sigma-Aldrich
Mass Spectrometry (MS)
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BENGHE

o Expected/Obser _
Compound lonization Mode Interpretation Source
ved m/z
; [M]* molecular
Electron ion cluster (due Expected
Bromoheptanoyl o 226/228
) lonization (EI) to 7°Br and &1Br Value[2]
Chloride .
isotopes)
191/193 [M-CI]+ Expected Value
147 [M-Br]* Expected Value
111 [M-Br-HCI]* Expected Value
[M]* molecular
) NIST Mass
Heptanoyl Electron ion cluster (due
) o 148/150 Spectrometry
Chloride lonization (EI) to 35Cl and 3’Cl
) Data Center
isotopes)
113 [M-CI]*+ NIST
99 [CH3(CH2)4CO]* NIST
5 [M]* molecular
Electron ion cluster (due
Bromohexanoyl o 212/214/216 NIST
) lonization (EI) to Br and ClI
Chloride )
isotopes)
177/179 [M-CI]*+ NIST
133 [M-Br]* NIST

Experimental Protocols
Synthesis of 7-Bromoheptanoyl Chloride

Atypical synthesis of 7-bromoheptanoyl chloride involves the reaction of 7-bromoheptanoic
acid with a chlorinating agent, such as thionyl chloride (SOCI2) or oxalyl chloride.[2]

Materials:

e 7-bromoheptanoic acid
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» Thionyl chloride (or oxalyl chloride)
¢ Anhydrous dichloromethane (DCM)
e Round-bottom flask

e Reflux condenser

e Magnetic stirrer

e Heating mantle

e Rotary evaporator

« Distillation apparatus

Procedure:

e In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-
bromoheptanoic acid in anhydrous DCM.

e Slowly add an equimolar amount of thionyl chloride to the solution at room temperature with
stirring.

o Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[2] The
reaction progress can be monitored by the cessation of gas evolution (HCI and SO2).

 After the reaction is complete, allow the mixture to cool to room temperature.

» Remove the excess thionyl chloride and DCM under reduced pressure using a rotary
evaporator.

e The crude 7-bromoheptanoyl chloride can be purified by fractional distillation under
reduced pressure to yield a clear oil.[2]

Spectroscopic Characterization

Sample Preparation:
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» Dissolve approximately 5-10 mg of the purified 7-bromoheptanoyl chloride in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs).

» Transfer the solution to a standard 5 mm NMR tube.

1H and 3C NMR Acquisition:

e Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e For 'H NMR, a standard single-pulse experiment is typically sufficient.

e For 13C NMR, a proton-decoupled experiment is used to obtain singlets for each unique
carbon atom.

o Set appropriate acquisition parameters, including spectral width, number of scans, and
relaxation delay.

Sample Preparation:

o As 7-bromoheptanoyl chloride is a liquid, a neat sample can be analyzed.

e Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
IR Spectrum Acquisition:

e Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

e Record the spectrum over the range of 4000-400 cm~1.

o Perform a background scan of the empty salt plates before running the sample.

Sample Introduction and lonization:

 Introduce a small amount of the sample into the mass spectrometer, typically via direct
injection or through a gas chromatograph (GC-MS).

» Electron lonization (EIl) is a common method for this type of molecule.

Mass Analysis:
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e The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass
analyzer.

e A mass spectrum is generated, showing the relative abundance of each fragment.

Workflow for Synthesis and Characterization
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Caption: Workflow for the synthesis and spectroscopic characterization of 7-bromoheptanoyl
chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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